molecular formula C14H18BrNO6 B13870976 Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate

Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate

Cat. No.: B13870976
M. Wt: 376.20 g/mol
InChI Key: CEHGTMRENGGPCG-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a bromopentoxy group, a methoxy group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate typically involves multiple steps. One common method includes the etherification of a hydroxyl group with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . This reaction forms the bromopentoxy intermediate, which is then further reacted with a methoxy-substituted nitrobenzoate ester to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopentoxy group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The major product is the corresponding amino compound.

    Oxidation: The major product is the corresponding aldehyde or ketone.

Scientific Research Applications

Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-chloropentoxy)-5-methoxy-2-nitrobenzoate
  • Methyl 4-(5-iodopentoxy)-5-methoxy-2-nitrobenzoate
  • Methyl 4-(5-fluoropentoxy)-5-methoxy-2-nitrobenzoate

Uniqueness

Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, iodo, and fluoro analogs.

Properties

Molecular Formula

C14H18BrNO6

Molecular Weight

376.20 g/mol

IUPAC Name

methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate

InChI

InChI=1S/C14H18BrNO6/c1-20-12-8-10(14(17)21-2)11(16(18)19)9-13(12)22-7-5-3-4-6-15/h8-9H,3-7H2,1-2H3

InChI Key

CEHGTMRENGGPCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCCBr

Origin of Product

United States

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